molecular formula C9H11BrO3 B2744082 5-Bromo-2-(2-methoxyethoxy)phenol CAS No. 1367707-20-7

5-Bromo-2-(2-methoxyethoxy)phenol

Cat. No.: B2744082
CAS No.: 1367707-20-7
M. Wt: 247.088
InChI Key: JCJIJTZLZNGJLU-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H11BrO3 It is a brominated phenol derivative, characterized by the presence of a bromine atom and a methoxyethoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under sulfuric acid catalysis. The protected intermediate then undergoes bromination with bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed in a sodium hydrogen carbonate solution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with optimizations for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine and iron powder are commonly used for the bromination step.

    Acetylation: Acetic anhydride and sulfuric acid are used for the acetylation of the phenolic hydroxyl group.

    Deacetylation: Sodium hydrogen carbonate solution is used for the deacetylation step.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s brominated phenol structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)phenol involves its interaction with molecular targets through its phenolic hydroxyl and bromine groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenol
  • 4-Bromo-2-methoxyphenol
  • 5-Bromo-2-methoxyphenol

Uniqueness

5-Bromo-2-(2-methoxyethoxy)phenol is unique due to the presence of both a bromine atom and a methoxyethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJIJTZLZNGJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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